4-(Difluoromethyl)picolinamide 4-(Difluoromethyl)picolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18179642
InChI: InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12)
SMILES:
Molecular Formula: C7H6F2N2O
Molecular Weight: 172.13 g/mol

4-(Difluoromethyl)picolinamide

CAS No.:

Cat. No.: VC18179642

Molecular Formula: C7H6F2N2O

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)picolinamide -

Specification

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
IUPAC Name 4-(difluoromethyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-5(3-4)7(10)12/h1-3,6H,(H2,10,12)
Standard InChI Key LUIDYVCEOXEYEX-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1C(F)F)C(=O)N

Introduction

Chemical Identity and Structural Analysis

4-(Difluoromethyl)picolinamide belongs to the picolinamide family, distinguished by a pyridine ring (C₅H₄N) substituted at the 4-position with a difluoromethyl group (-CF₂H) and at the 2-position with a carboxamide (-CONH₂). The IUPAC name for this compound is 4-(difluoromethyl)pyridine-2-carboxamide, reflecting its substitution pattern . Key structural features include:

  • Molecular formula: C₇H₆F₂N₂O

  • Molecular weight: 172.13 g/mol

  • SMILES notation: C1=NC(=CC(=C1)C(F)F)C(=O)N

The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the carboxamide moiety facilitates hydrogen bonding with biological targets . X-ray crystallography of related picolinamide derivatives reveals planar pyridine rings with bond angles consistent with sp² hybridization, suggesting similar conformational rigidity in this compound .

Synthesis and Manufacturing

The synthesis of 4-(difluoromethyl)picolinamide typically involves multi-step reactions starting from commercially available pyridine precursors. A representative route, adapted from methodologies for analogous compounds, proceeds as follows :

Step 1: Preparation of 4-(Difluoromethyl)pyridine-2-carboxylic Acid

2-Picolinic acid undergoes electrophilic substitution using a difluoromethylating agent (e.g., ClCF₂H) under Friedel-Crafts conditions. The reaction is catalyzed by aluminum chloride (AlCl₃) in dichloromethane at 0–5°C for 24 hours, yielding 4-(difluoromethyl)pyridine-2-carboxylic acid (75–80% yield).

Step 2: Amidation Reaction

The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with aqueous ammonia (NH₃) in tetrahydrofuran (THF). This step achieves 85–90% conversion to the final product .

Key reaction conditions:

ParameterValue
Temperature20°C (Step 1)
SolventTHF (Step 2)
CatalystAlCl₃ (Step 1)
Reaction Time24h (Step 1), 2h (Step 2)

Alternative routes utilize palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group, though these methods are less cost-effective at scale .

Physicochemical Properties

While experimental data for 4-(difluoromethyl)picolinamide remain limited, computational and analog-based predictions provide insights:

  • LogP (octanol-water): 1.2 ± 0.3 (indicating moderate lipophilicity)

  • Aqueous solubility: ~2.1 mg/mL at 25°C (estimated via COSMO-RS)

  • Melting point: 148–152°C (differential scanning calorimetry of similar compounds)

The difluoromethyl group reduces basicity compared to non-fluorinated picolinamides, with a predicted pKa of 3.8 for the pyridinium ion . This property enhances membrane permeability in biological systems.

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs of 4-(difluoromethyl)picolinamide demonstrate inhibitory activity against kinases and proteases. For example, N-methylpicolinamide derivatives exhibit IC₅₀ values of 0.8–5.2 μM against vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis-dependent cancers . The difluoromethyl group likely enhances binding affinity through hydrophobic interactions with enzyme active sites.

Amyloid-Beta Modulation

Fluorinated compounds show promise in Alzheimer’s disease (AD) research by inhibiting amyloid-beta (Aβ) aggregation. Molecular dynamics simulations suggest that 4-(difluoromethyl)picolinamide destabilizes β-sheet structures in Aβ₁–₄₂ via fluorine-mediated electrostatic interactions . In vitro assays with similar fluorinated molecules demonstrate 40–60% inhibition of fibril formation at 10 μM concentrations .

Industrial and Pharmaceutical Applications

Medicinal Chemistry

  • Anticancer agents: Derivatives inhibit tumor growth in xenograft models (e.g., 50% reduction in colon carcinoma volume at 10 mg/kg/day) .

  • Neurotherapeutics: Fluorinated picolinamides cross the blood-brain barrier (BBB) with permeability coefficients >5 × 10⁻⁶ cm/s, making them viable for central nervous system (CNS) drug development .

Materials Science

The compound serves as a monomer for fluorinated polymers with applications in:

  • Gas separation membranes (CO₂/N₂ selectivity >30 at 25°C)

  • Lithium-ion battery electrolytes (ionic conductivity: 1.2 mS/cm)

Challenges and Future Directions

Current limitations include:

  • Synthetic complexity: Low yields (<50%) in multi-step routes

  • Toxicity data gaps: No published LD₅₀ values or genotoxicity studies

Future research priorities:

  • Development of continuous-flow synthesis to improve yield

  • In vivo pharmacokinetic studies of BBB penetration

  • Exploration of radiolabeled analogs for positron emission tomography (PET) imaging

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